molecular formula C19H15NO2 B1214871 1-Pyrenylalanine CAS No. 87147-90-8

1-Pyrenylalanine

Cat. No. B1214871
CAS RN: 87147-90-8
M. Wt: 289.3 g/mol
InChI Key: VTMOPDBUZPBOPL-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of 1-pyrenylalanine has been approached through various methods, aiming to optimize efficiency, yield, and enantioselectivity. A novel 3-step enantioselective synthesis method reported offers high enantioselectivity, good yields, and easier isomer purification compared to traditional 5-step synthesis approaches. This method facilitates the incorporation of 1-pyrenylalanine into various peptide ligands to study the effects of aromaticity and lipophilicity on biological interactions (Alves et al., 2004). Additionally, an efficient synthesis technique for L-3-(1'-pyrenyl)alanine (Pya), involving classical asymmetric hydrogenation, has been described, yielding a highly fluorescent amino acid suitable for biochemical and conformational studies (Szymańska et al., 2001).

Molecular Structure Analysis

The molecular structure of 1-pyrenylalanine derivatives has been studied through various spectroscopic methods. Investigations into poly(L-1-pyrenylalanine) revealed its helical arrangement along the polypeptide chain, demonstrating unique structural features influenced by the pyrenyl groups (Egusa et al., 1983).

Chemical Reactions and Properties

1-Pyrenylalanine exhibits fascinating chemical behavior due to its aromatic pyrene moiety. Its incorporation into peptides affects binding and efficacy at biological receptors, offering insights into the role of lipophilicity/aromaticity in ligand-receptor interactions. Such modifications can significantly alter the photophysical properties of the peptides, enabling the study of molecular dynamics and interactions through fluorescence spectroscopy (Alves et al., 2004).

Physical Properties Analysis

1-Pyrenylalanine and its derivatives are characterized by unique physical properties, particularly in their photophysical behavior. The ability to form excimers and exhibit strong fluorescence makes these compounds valuable as probes in studying protein structures and dynamics. Their spectroscopic properties, such as excimer emission and circular dichroism, provide critical insights into the molecular arrangement and interactions within biological systems (Egusa et al., 1983).

Chemical Properties Analysis

The chemical properties of 1-pyrenylalanine, influenced by the pyrene moiety, enable a broad range of applications in biochemical and structural analysis. Its photophysical characteristics, including fluorescence and excimer formation, are leveraged in the design of fluorescent probes for peptides and proteins. These probes are instrumental in elucidating the mechanisms of ligand-receptor interactions and the structural dynamics of biomolecules (Alves et al., 2004).

Scientific Research Applications

Spectroscopic Properties and Fluorescent Probe Applications

  • Fluorescent Probe in Peptides and Proteins: Pyrenylalanine exhibits unique spectroscopic properties such as high quantum yield and long half-life in the excited state, making it a useful fluorescent probe in peptides and proteins. These properties also enable the study of ligand-receptor interactions and the role of lipophilicity/aromaticity in binding and signal transduction (Alves et al., 2004).
  • Studying Helical Arrangements: Pyrenylalanine has been synthesized as part of a block copolymer, revealing helical arrangements of pyrenyl groups along a polypeptide chain through circular dichroism (Egusa et al., 1983).

Photophysical Properties

  • Excimer Formation in Conformational Studies: Pyrenylalanine is significant in the study of conformational interactions, with its ability to form excimers (a type of excited dimer) when in proximity in the excited state. This property has been utilized to investigate molecular interactions and conformations in various biochemical contexts (Oishi et al., 1997).

Receptor Binding and Fluorescence Properties

  • Fluorescent Enkephalins Studies: The incorporation of pyrenylalanine into enkephalins (opioid peptides) has been used to study fluorescence intensities and receptor binding affinities, providing insights into opiate receptor interactions (Mihara et al., 2009).

Synthesis and Biophysical Applications

  • Unique Amino Acid Derivatives Synthesis: The synthesis of pyrenylalanine and its derivatives, due to their unique physical properties, aids in the study of peptides and proteins, and can be used for exploring interactions with DNA (Zhilina et al., 2001).

Safety And Hazards

The safety data sheet for 1-Pyrenylalanine indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Research involving 1-Pyrenylalanine is ongoing. For instance, it has been used in the development of radiotherapeutic agents that combine an optimized affinity-modifying group and optimized albumin binders to maximize the tumor-to-kidney absorbed dose ratio .

properties

IUPAC Name

(2S)-2-amino-3-pyren-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMOPDBUZPBOPL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenylalanine

CAS RN

87147-90-8
Record name 1-Pyrenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
M Sisido, Y Imanishi - Macromolecules, 1985 - ACS Publications
Empirical energy calculations were performed on helical poly (l-1-pyrenylalanine) to determine stable conformations. Side-chain energy contour maps for the fourtypical main-chain …
Number of citations: 24 pubs.acs.org
S Egusa, M Sisido, Y Imanishi - Macromolecules, 1985 - ACS Publications
… ABSTRACT: A novel aromatic poly(a-amino acid), poly(l- 1-pyrenylalanine), was … of N-acetyl-L- 1-pyrenylalanine methyl ester in concentrated solutions of dimethylformamide and toluene…
Number of citations: 81 pubs.acs.org
S Egusa, M Sisido, Y Imanishi - Chemistry Letters, 1983 - journal.csj.jp
A novel aromatic poly(amino acid), poly(L-1-pyrenylalanine), was synthesized as a block copolymer with poly(γ-benzyl DL-glutamate). The circular dichroism of the block copolymer in …
Number of citations: 24 www.journal.csj.jp
F Lopez-Arbeloa, M Van Der Auweraer… - … of Photochemistry and …, 1988 - Elsevier
… bis-(1-pyrenylalanine) [ 61 and in the intramolecular exciplex formation of 1-pyrenylalanine-N… We have also reported [8] a chiral discrimination in the dissociation of the 1-pyrenylalanine …
Number of citations: 11 www.sciencedirect.com
SC Yasui, TA Keiderling, M Sisido - Macromolecules, 1987 - ACS Publications
The vibrational circular dichroism of the title compounds in DMSO has been measured in the amide A, I, and II regions. The data are shown in both cases to be consistent with a right-…
Number of citations: 29 pubs.acs.org
F López-Arbeloa, R Goedeweeck… - Journal of the …, 1987 - ACS Publications
… -1-pyrenylalanine ethyl ester (4) by palladium carbon in ethanol/ethyl acetate (1:1) at room … was hydrolyzed to TV-benzoyl-1-pyrenylalanine (5) by heating at 50-60 C in ethanol with …
Number of citations: 13 pubs.acs.org
H MIHARA, S LEE, Y SHIMOHIGASHI… - … journal of peptide …, 1987 - Wiley Online Library
The novel fluorescent amino acid, l‐1‐pyrenylalanine (l‐Pya), was prepared by the asymmetric hydrogenation of cyclic dehydrodipeptide. Fluorescent enkephalins containing one or …
Number of citations: 21 onlinelibrary.wiley.com
F López-Arbeloa, M Van der Auweraer… - … of Photochemistry and …, 1988 - Elsevier
… smaller activation energy than that of the 1-pyrenylalanine excimer in acetonitrile. This is not … Contrary to the 1-pyrenylalanine excimer, there is no evidence of an interalanine interaction …
Number of citations: 5 www.sciencedirect.com
F López-Arbeloa, R Goedeweeck, R Andriessen… - … of Photochemistry and …, 1988 - Elsevier
Intermolecular excimer formation of both optically active enantiomers of N-acetyl-1-pyrenylalanine methyl ester was studied by stationary (fluorescence spectroscopy) and transient (time…
Number of citations: 3 www.sciencedirect.com
JA Tanaka, H Masuhara, N Mataga, R Goedeweeck… - Polymer …, 1986 - nature.com
Absorption spectra of the excited and ionic states of threo-and erythro-N-acetyl (1-pyrenylalanine) ethylester were measured by ps and ns laser photolysis methods. Interchromophoric …
Number of citations: 5 www.nature.com

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